2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride
Description
2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride (CAS: 3251-69-2) is an endogenous metabolite with a molecular formula of C₅H₇ClN₂O₂ and a molecular weight of 162.57 g/mol . Structurally, it consists of an imidazole ring substituted at the 5-position with an ethanethiol group and a hydrochloride salt. It is synthesized via reactions involving imidazole derivatives and hydrochloric acid, with purity levels typically ≥98% .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanethiol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c8-2-1-5-3-6-4-7-5;/h3-4,8H,1-2H2,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMIRQOBJINRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCS.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can participate in reduction reactions, often leading to the formation of dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Chemical Properties and Reactions
The compound's structure allows it to participate in several chemical reactions:
- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
- Reduction : The imidazole ring can undergo reduction to form dihydroimidazole derivatives.
- Substitution : Hydrogen atoms on the imidazole ring can be substituted with various functional groups.
These reactions enable the compound to serve as a versatile building block in organic synthesis and coordination chemistry.
Chemistry
In synthetic chemistry, 2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is utilized as a building block for complex organic molecules. Its ability to form stable complexes with metal ions makes it suitable for developing catalysts and sensors.
Biology
The compound is being investigated for its potential as an enzyme inhibitor or modulator. Notably, it has shown promise in inhibiting cysteine proteases, which play critical roles in various biological processes. This property could be leveraged for drug development targeting specific diseases.
Medicine
Research indicates that this compound may possess significant therapeutic potential. Studies have reported its antibacterial, antifungal, and antiviral activities, making it a candidate for developing novel antimicrobial agents. Additionally, preliminary findings suggest anticancer properties, as it can inhibit the growth and proliferation of cancer cells.
Industry
In industrial applications, the compound is explored for its potential in creating new materials with specific properties. Its ability to self-assemble into structures like nanotubes and vesicles opens avenues for drug delivery systems and tissue engineering.
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited antimicrobial activity against various pathogens. The compound was tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, showing effective inhibition at low concentrations.
- Anticancer Properties : In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through reactive oxygen species generation.
- Enzyme Inhibition : Research highlighted its role as an inhibitor of nitric oxide synthase (NOS), which is crucial in regulating vascular tone and immune response. The IC50 values obtained from experiments suggest that it could serve as a lead compound for developing selective NOS inhibitors.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituted Imidazole Derivatives with Indole Groups
Examples :
- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77)
- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-4-bromo-1H-indole (78)
- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (79)
| Property | Target Compound | Compound 77 | Compound 78 | Compound 79 |
|---|---|---|---|---|
| Molecular Formula | C₅H₇ClN₂O₂ | C₁₉H₁₄ClN₃ | C₁₉H₁₄BrN₃ | C₂₀H₁₇N₃O |
| Molecular Weight (g/mol) | 162.57 | 345.09 | 389.04 | 347.09 |
| Key Substituent | Ethanethiol + HCl | Chloro-indole | Bromo-indole | Methoxy-indole |
| Biological Relevance | Endogenous metabolite | Anticancer research | Anticancer research | Antioxidant studies |
Key Differences :
Hydrochloride Salts of Imidazole-Derived Phenolic Compounds
Example :
- 2-(2,2-Dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)benzene-1,3,5-triol hydrochloride (Im1Phl)
| Property | Target Compound | Im1Phl |
|---|---|---|
| Molecular Formula | C₅H₇ClN₂O₂ | C₂₀H₂₁ClN₂O₃ |
| Molecular Weight (g/mol) | 162.57 | 372.85 |
| Key Substituent | Ethanethiol + HCl | Phenolic groups |
| Application | Metabolic studies | Antioxidant activity |
Key Differences :
- Im1Phl incorporates phenolic groups, enhancing its radical-scavenging capacity, whereas the target compound’s thiol group may participate in redox reactions or metal chelation .
- Im1Phl’s synthesis involves coupling imidazole oxides with phenols, contrasting with the simpler hydrochloride salt formation of the target compound .
Ethanol and Amine-Substituted Imidazole Derivatives
Examples :
- 2-(1H-Imidazol-5-yl)ethanol hydrochloride (CAS: 180307-01-1)
- 2-(1H-Imidazol-1-yl)ethanamine hydrochloride (CAS: 93668-43-0)
| Property | Target Compound | Ethanol Derivative | Amine Derivative |
|---|---|---|---|
| Molecular Formula | C₅H₇ClN₂O₂ | C₅H₉ClN₂O | C₅H₁₀ClN₃ |
| Molecular Weight (g/mol) | 162.57 | 160.59 | 159.61 |
| Functional Group | Ethanethiol + HCl | Hydroxyl + HCl | Amine + HCl |
| Reactivity | Thiol-disulfide exchange | Alcohol oxidation | Amine protonation |
Key Differences :
Thiol-Containing Heterocycles
Example :
- 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (4)
| Property | Target Compound | Oxadiazole-Thiol |
|---|---|---|
| Molecular Formula | C₅H₇ClN₂O₂ | C₁₁H₈N₄OS |
| Molecular Weight (g/mol) | 162.57 | 260.27 |
| Core Structure | Imidazole + thiol | Oxadiazole + thiol |
| Synthesis | HCl salt formation | Carbon disulfide reaction |
Key Differences :
Branched Amine-Substituted Imidazoles
Example :
- 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine hydrochloride (CAS: 2650205-80-2)
| Property | Target Compound | Branched Amine |
|---|---|---|
| Molecular Formula | C₅H₇ClN₂O₂ | C₇H₁₄ClN₃ |
| Molecular Weight (g/mol) | 162.57 | 175.66 |
| Substituent | Linear ethanethiol | Branched methylamine |
| Potential Use | Metabolic studies | Drug delivery systems |
Key Differences :
- The branched amine’s steric bulk may hinder membrane permeability compared to the target compound’s linear structure .
- The amine group’s basicity could enhance interactions with biological targets like ion channels .
Data Tables
Table 1: Molecular Properties Comparison
Biological Activity
2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- IUPAC Name : this compound
- Molecular Formula : CHClNS
- Molecular Weight : 164.65 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with imidazole rings often exhibit significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that imidazole derivatives possess antifungal properties. For instance, related compounds have been effective against Candida albicans, demonstrating comparable efficacy to established antifungal agents like miconazole and ketoconazole . The mechanism appears to involve disruption of fungal cell membranes and inhibition of ergosterol synthesis.
Anticancer Potential
Imidazole-containing compounds have also been investigated for their anticancer properties. They can act as hypoxia-selective agents, enhancing the efficacy of radiotherapy in hypoxic tumor environments. This is particularly relevant as hypoxic conditions in tumors often lead to treatment resistance .
Table 1: Summary of Biological Activities
Case Studies
-
Antifungal Efficacy :
In a study assessing the antifungal activity of imidazole derivatives, this compound exhibited significant inhibition against Candida albicans. The compound was tested both in vitro and in vivo, showing promising results comparable to ketoconazole when administered orally . -
Hypoxia Selectivity in Cancer Therapy :
A recent investigation into the use of nitroimidazole complexes demonstrated that compounds similar to 2-(1H-Imidazol-5-yl)ethanethiol can selectively target hypoxic cancer cells, which are typically resistant to conventional therapies. In animal models, these compounds showed enhanced uptake in tumors under low oxygen conditions, indicating a potential for improved therapeutic outcomes in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling of imidazole derivatives with ethanethiol precursors. For example, brominated pyridine intermediates (e.g., 5-bromo-2-pyridyl derivatives) can undergo substitution with aminoethanethiol groups under controlled pH and temperature (40–60°C) in polar aprotic solvents like DMF or ethanol . Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt. Yield optimization requires strict control of stoichiometry, reaction time, and inert atmospheres to prevent oxidation of the thiol group .
Q. How should researchers characterize the purity and structural integrity of 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride?
- Methodological Answer : Use a combination of analytical techniques:
- Purity : Titrimetric analysis (e.g., argentometric titration for thiol quantification) and HPLC with UV detection (λ = 254 nm) .
- Structural Confirmation : (δ 1.5–2.0 ppm for thiol protons; imidazole ring protons at δ 7.0–8.5 ppm) and (imidazole carbons at 120–140 ppm). High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]) .
Q. What are the stability profiles of 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride under various storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Stability tests indicate:
- Short-term : Store at 4°C in airtight, amber vials under nitrogen to prevent thiol oxidation.
- Long-term : Lyophilized samples stored at -20°C retain >90% purity for 12 months. Avoid aqueous solutions at neutral/basic pH, which accelerate degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities. Strategies include:
- Reproducibility Checks : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
- Batch Analysis : Compare purity (HPLC) and stereochemical consistency (chiral HPLC) across studies .
- Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for specific enzymes/receptors .
Q. What strategies improve the synthesis scalability of 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride while minimizing by-products?
- Methodological Answer :
- Solvent Optimization : Replace DMF with ethanol/water mixtures to reduce toxicity and improve post-reaction separation .
- Catalysis : Use Pd/C or Cu(I) catalysts for coupling steps to enhance regioselectivity and reduce reaction time .
- Process Monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What computational approaches predict the interaction mechanisms of 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites on the imidazole-thiol structure .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or histamine receptors. Validate with MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes .
- QSAR Modeling : Corrogate thiol group electronegativity and imidazole ring planarity with experimental IC values for activity prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
